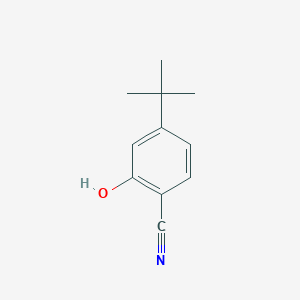

4-Tert-butyl-2-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

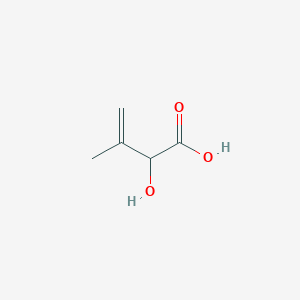

4-Tert-butyl-2-hydroxybenzonitrile is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2-hydroxybenzonitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Applications De Recherche Scientifique

Polymer Synthesis and Properties

4-tert-butyl-2-hydroxybenzonitrile derivatives are utilized in synthesizing polyamides with flexible ether linkages and ortho-phenylene units, showing significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have applications in creating advanced polymer-based technologies due to their exceptional thermal and physical properties (Hsiao et al., 2000).

Surface Chemistry and Electrografting

The steric effects of tert-butyl groups in derivatives of 4-tert-butyl-2-hydroxybenzonitrile have been studied in the context of aryl radicals' reactions with surfaces. These studies have implications for developing surface coatings and materials with tailored chemical and physical surface properties (Combellas et al., 2009).

Magnetic and Electronic Properties

Compounds synthesized from 4-tert-butyl-2-hydroxybenzonitrile show varied magnetic interactions and electronic properties, which are useful in developing materials for magnetic storage, sensors, and advanced electronic devices. For instance, Schiff-base compounds derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol have been explored for their potential in synthesizing rare-earth metal compounds with magnetic properties (Yadav et al., 2015).

Synthesis and Characterization of Novel Compounds

The chemical versatility of 4-tert-butyl-2-hydroxybenzonitrile allows for the synthesis of novel organic compounds with potential applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis. For example, synthesis efforts have led to new derivatives with potential bioactive properties or as intermediates for further chemical transformations (Jin, 2009).

Environmental Stability and Reactivity

The stability and reactivity of compounds derived from 4-tert-butyl-2-hydroxybenzonitrile, such as their resistance to oxidation and ability to undergo specific chemical reactions, make them subjects of interest in studying degradation mechanisms and designing more stable compounds for industrial applications (Willcockson et al., 2013).

Safety And Hazards

Safety measures for handling 4-Tert-butyl-2-hydroxybenzonitrile include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4-tert-butyl-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNIYPZXDQTKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566030 |

Source

|

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-2-hydroxybenzonitrile | |

CAS RN |

145818-28-6 |

Source

|

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.